molecular formula C11H12N2O6 B008595 N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide CAS No. 101833-02-7

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide

Cat. No. B008595
CAS RN: 101833-02-7
M. Wt: 268.22 g/mol
InChI Key: LVFNBLBWBSMCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide, also known as DFOB, is a chelating agent that has been widely used in scientific research for its ability to bind to iron. DFOB has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide works by binding to iron ions, forming a stable complex that can be excreted from the body. This process is known as chelation therapy and is used to treat iron overload disorders. In cancer treatment, N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been shown to induce apoptosis in cancer cells by disrupting iron homeostasis.
Biochemical and Physiological Effects:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide in lab experiments is its ability to chelate iron ions, which can be useful in studying iron metabolism and related disorders. However, N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide, including the development of new cancer treatments and the exploration of its neuroprotective effects. Other potential areas of research include the use of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide in the treatment of other iron-related disorders and the development of new chelating agents with improved properties.

Synthesis Methods

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furoic acid with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base. Other methods include the reaction of 5-nitro-2-furoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and the reaction of 5-nitro-2-furoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid.

Scientific Research Applications

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been used in a wide range of scientific research applications, including the study of iron metabolism and the treatment of iron overload disorders such as thalassemia and hemochromatosis. N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has also been used in the development of new cancer treatments, as it has been shown to have anti-tumor effects in both in vitro and in vivo studies.

properties

CAS RN

101833-02-7

Product Name

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)-5-nitrofuran-3-carboxamide

InChI

InChI=1S/C11H12N2O6/c1-11(2)4-7(10(15)19-11)12-9(14)6-3-8(13(16)17)18-5-6/h3,5,7H,4H2,1-2H3,(H,12,14)

InChI Key

LVFNBLBWBSMCHK-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C

synonyms

N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitro-3-furancarboxamide

Origin of Product

United States

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